Enantiómero HCl de Aprepitant Impureza B

Descripción general

Descripción

A metabolite of Aprepitant

Aplicaciones Científicas De Investigación

Química Analítica

Se ha desarrollado un nuevo y preciso método cromatográfico líquido quiral para la separación y cuantificación del enantiómero (S,R,S) (enantiómero no deseado) y el isómero (R,R,R) (intermediario clave) de aprepitant en muestras de fármaco a granel y formulación {svg_1}. Este método se puede utilizar en el control de calidad y el desarrollo de formulaciones.

Posibles indicaciones alternativas

Se ha discutido la utilidad potencial de aprepitant y fosaprepitant para indicaciones alternativas con el objetivo de proporcionar una perspectiva sobre algunas aplicaciones anticipadas de estos NK1RA {svg_2}.

Actividad Biológica

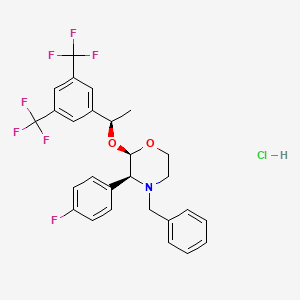

Aprepitant Impurity B Enantiomer HCl, a chiral compound with the CAS number 183901-47-5, is a derivative of aprepitant, a well-known antagonist of the neurokinin-1 (NK1) receptor. This article explores the biological activity of this impurity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic implications.

- Molecular Formula : C27H24F7NO2.HCl

- Molecular Weight : 527.49 g/mol

The compound is categorized as a hydrochloride salt, which influences its solubility and stability in formulations. Aprepitant itself is recognized for its poor water solubility, which presents challenges in drug formulation and bioavailability .

Aprepitant functions primarily as an antagonist at the NK1 receptor, which is implicated in the regulation of various physiological processes, including pain perception and emesis (vomiting). By blocking substance P from binding to these receptors, aprepitant effectively reduces nausea and vomiting associated with chemotherapy and postoperative recovery . The enantiomeric form may exhibit variations in potency and efficacy compared to the parent compound.

Pharmacokinetics

Pharmacokinetic studies show that aprepitant has a low aqueous solubility (3–7 μg/mL) across a pH range of 2 to 10. The logP value of 4.8 indicates high lipophilicity, which can affect absorption rates . The enantiomer's bioavailability is critical for its therapeutic effectiveness, particularly in formulations aimed at enhancing solubility.

Case Studies and Research Findings

- Dissolution Studies : Research indicates that solid dispersions of aprepitant significantly enhance dissolution rates compared to pure aprepitant. For instance, in phosphate-buffered saline (PBS) at pH 6.6 with 0.1% SDS, pure aprepitant demonstrated only 22.61% release after 180 minutes, whereas solid dispersions achieved higher release rates .

- Solid Form Screening : A study on solid forms revealed challenges in crystallization due to the compound's inherent properties. The predominant form obtained during recrystallization was identified as Form I, which exhibited poor solubility characteristics . This has implications for the formulation of effective dosage forms.

- Comparative Bioavailability : In comparative studies between aprepitant formulations, solid dispersions showed a relative bioavailability of approximately 93% compared to the marketed formulation (Emend). This highlights the potential for improved therapeutic outcomes with optimized formulations .

Data Table: Pharmacokinetic Parameters

| Parameter | Emend (Aprepitant) | Solid Dispersions | Aprepitant Impurity B Enantiomer HCl |

|---|---|---|---|

| AUC (0–48 h) μg·h/mL | 20.51 ± 3.60 | 19.10 ± 3.10 | TBD |

| C max μg/mL | 1.71 ± 0.40 | 2.085 ± 0.30 | TBD |

| T max (h) | 4.33 ± 0.52 | 3 ± 0.63 | TBD |

*Note: TBD indicates that specific data for Aprepitant Impurity B Enantiomer HCl may not be available or needs further research.

Propiedades

IUPAC Name |

(2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQVUGFKUGRXJT-BPRFSPGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClF7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724789 | |

| Record name | (2R,3S)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183901-47-5 | |

| Record name | (2R,3S)-4-Benzyl-2-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}-3-(4-fluorophenyl)morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.